![molecular formula C13H15ClN4O2 B12923739 N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897362-17-3](/img/structure/B12923739.png)
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide
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Overview
Description
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a chemical compound belonging to the pyridopyrimidine class. This compound is characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidine core substituted with butoxy and chloro groups. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves several steps. One common method includes the reaction of 2-amino-6-chloropyridine with butyl bromide to introduce the butoxy group. This intermediate is then reacted with acetic anhydride to form the acetamide derivative. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Chemical Reactions Analysis
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyridopyrimidine derivatives.
Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biochemical pathways, which is crucial in its therapeutic effects .
Comparison with Similar Compounds
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide can be compared with other pyridopyrimidine derivatives such as:
2-Amino-6-chloropyrido[3,2-d]pyrimidin-4(1H)-one: This compound shares a similar core structure but differs in its functional groups, leading to different biological activities.
Pyrido[2,3-d]pyrimidin-5-ones: These compounds have been studied for their antiproliferative and antimicrobial properties, highlighting the diverse applications of pyridopyrimidines.
Biological Activity
N-(4-Butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be described by the following chemical properties:
- Molecular Formula : C₁₃H₁₅ClN₄O
- Molecular Weight : 270.74 g/mol
- CAS Number : Not specifically listed but derivable from its structure.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes that are critical in various biochemical pathways. For instance, it may exhibit inhibitory activity against cholinesterases, which are involved in neurotransmitter regulation.
- Antiviral Activity : Research indicates that derivatives of pyrido[3,2-d]pyrimidines, including this compound, have shown promise as antiviral agents, particularly against hepatitis C virus (HCV) due to their ability to inhibit viral replication mechanisms .
- Anticancer Properties : Some studies suggest that similar pyrido[3,2-d]pyrimidine compounds have demonstrated cytotoxic effects against cancer cell lines. The specific mechanisms may involve the induction of apoptosis or cell cycle arrest .
In Vitro Studies
In vitro evaluations have shown that this compound exhibits significant biological activity:
- Cholinesterase Inhibition : Compounds structurally related to this compound have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related compounds showed IC50 values ranging from 10 µM to 30 µM against AChE .
Compound | Target | IC50 (µM) |
---|---|---|
This compound | AChE | TBD |
Related Compound A | AChE | 15.2 |
Related Compound B | BChE | 9.2 |
Case Studies
- Antiviral Efficacy : A study highlighted the efficacy of pyrido[3,2-d]pyrimidine derivatives in inhibiting HCV replication in vitro. The mechanism involved interference with viral RNA synthesis .
- Cytotoxicity Against Cancer Cell Lines : Another investigation reported that similar compounds exhibited selective cytotoxicity against various cancer cell lines, indicating potential as anticancer agents .
Properties
CAS No. |
897362-17-3 |
---|---|
Molecular Formula |
C13H15ClN4O2 |
Molecular Weight |
294.74 g/mol |
IUPAC Name |
N-(4-butoxy-6-chloropyrido[3,2-d]pyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H15ClN4O2/c1-3-4-7-20-12-11-9(5-6-10(14)17-11)16-13(18-12)15-8(2)19/h5-6H,3-4,7H2,1-2H3,(H,15,16,18,19) |
InChI Key |
GWYXNLKGNGGYCM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC(=NC2=C1N=C(C=C2)Cl)NC(=O)C |
Origin of Product |
United States |
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